Sodium tert-pentoxide

Catalog No.
S1504362
CAS No.
14593-46-5
M.F
C5H12NaO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tert-pentoxide

CAS Number

14593-46-5

Product Name

Sodium tert-pentoxide

IUPAC Name

sodium;2-methylbutan-2-olate

Molecular Formula

C5H12NaO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C5H12O.Na/c1-4-5(2,3)6;/h6H,4H2,1-3H3;

InChI Key

GNFRAWUJXCRPHZ-UHFFFAOYSA-N

SMILES

CCC(C)(C)[O-].[Na+]

Canonical SMILES

CCC(C)(C)O.[Na]

Isomeric SMILES

CCC(C)(C)[O-].[Na+]

The exact mass of the compound Sodium 2-methylbutan-2-olate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium tert-pentoxide (NaOtAm) is a sterically hindered, non-nucleophilic alkali metal alkoxide base utilized extensively in pharmaceutical and fine chemical manufacturing. Unlike traditional inorganic bases, NaOtAm provides exceptional basicity combined with high solubility in both aliphatic and aromatic hydrocarbons. A key procurement advantage of this compound is its commercial availability as a stable, high-concentration liquid solution, such as a 40 wt% solution in toluene . This liquid-phase processability eliminates the severe handling risks, moisture sensitivity, and dosing challenges associated with hygroscopic alkoxide powders, making it a critical reagent for scalable cross-coupling, etherification, and deprotonation workflows .

Buyers frequently attempt to substitute Sodium tert-pentoxide with the more common Sodium tert-butoxide (NaOtBu) to reduce upfront costs, but this often leads to process failures during scale-up. NaOtBu lacks the extended hydrocarbon solubility of NaOtAm, frequently requiring the handling of hazardous solid powders or resulting in poor dissolution in non-polar solvents like toluene . Furthermore, the slightly reduced steric bulk of the tert-butyl group compared to the tert-pentyl group can lead to inferior reaction cleanliness and stalled conversions in complex cross-couplings[1]. Substituting with Potassium tert-pentoxide (KOtAm) or Sodium ethoxide is equally problematic, as altering the counterion or the steric profile frequently causes advanced intermediates to precipitate, leading to mechanical stirring failures and incomplete reactions[2].

Superior Hydrocarbon Solubility for Continuous Flow and Scale-Up

The processability of an alkoxide base in non-polar solvents is a primary driver for procurement in scale-up operations. Sodium tert-pentoxide exhibits exceptional solubility in aromatic hydrocarbons, remaining stable and commercially available as a 40 wt% solution in toluene . In contrast, the industry-standard Sodium tert-butoxide is typically procured and handled as a moisture-sensitive solid powder due to its inferior solubility profile in unmodified hydrocarbon solvents . This physical property difference allows NaOtAm to be utilized in precise liquid dosing and continuous flow reactors, completely bypassing the hazardous handling and reactor fouling associated with pyrophoric powders.

Evidence DimensionCommercial availability as a high-concentration hydrocarbon solution
Target Compound DataStable 40 wt% solution in toluene (Sodium tert-pentoxide)
Comparator Or BaselineHandled primarily as a solid powder (Sodium tert-butoxide)
Quantified DifferenceComplete liquid processability vs. solid powder handling
ConditionsToluene solvent, standard ambient temperature storage and dosing

Enables safe, pumpable liquid dosing in large-scale manufacturing, eliminating powder handling and moisture-induced degradation.

Prevention of Reaction Stalling in N-Heterocycle Cross-Coupling

The synthesis of tetrahydropyrazolopyrazine building blocks highlights the distinct kinetic and cleanliness advantages of Sodium tert-pentoxide over competing bases. During the coupling of 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine with a pyridazin-3-one derivative, initial reactions utilizing Sodium tert-butoxide or Potassium tert-butoxide consistently stalled at essentially 50% conversion [1]. Utilizing Sodium tert-pentoxide provided a noticeably cleaner reaction profile, and with an optimized dosing strategy, drove the coupling to an 87% isolated yield[1]. This enabled the successful scale-up of the process to multi-hundred gram quantities without the accumulation of unreacted starting materials.

Evidence DimensionReaction conversion and isolated yield in heterocyclic cross-coupling
Target Compound Data87% isolated yield, cleaner reaction profile (Sodium tert-pentoxide)
Comparator Or BaselineReaction stalled at ~50% conversion (Sodium tert-butoxide / Potassium tert-butoxide)
Quantified Difference37% absolute increase in yield and resolution of reaction stalling
ConditionsTHF solvent, room temperature to 35 °C, multi-hundred gram scale

Guarantees complete conversion in high-value cross-coupling reactions, preventing the total loss of expensive advanced intermediates.

Resolution of Intermediate Precipitation in Multi-Step API Synthesis

In the scalable synthesis of the pharmaceutical intermediate (3R)-3-aminoazepane, the choice of the base-solvent system is critical for maintaining intermediate solubility. Initial scale-up attempts using Sodium ethoxide in ethanol resulted in the formation of a highly sticky, insoluble sodium 2-oxopiperidin-1-ide intermediate, causing the reaction to stall with 10% unreacted starting material remaining [1]. By transitioning to a Sodium tert-pentoxide/tert-pentanol system, the intermediate remained highly soluble, eliminating mechanical stirring issues and driving the reaction to a 95.6% yield with 95.2% purity [1].

Evidence DimensionIntermediate solubility and final step yield
Target Compound Data95.6% yield, fully soluble intermediate (Sodium tert-pentoxide/tert-pentanol)
Comparator Or BaselineStalled reaction, 10% unreacted starting material due to sticky precipitation (Sodium ethoxide/ethanol)
Quantified DifferenceComplete conversion and >85% relative improvement in physical processability
ConditionsToluene/alcohol solvent systems, −10 °C to ambient temperature

Prevents mechanical stirring failures in batch reactors and ensures high yield in scalable pharmaceutical intermediate production.

Continuous Flow and Large-Scale Liquid Dosing

Because Sodium tert-pentoxide can be procured as a stable 40 wt% solution in toluene, it is the optimal choice for continuous flow manufacturing and automated liquid dosing systems. This application directly leverages its superior hydrocarbon solubility over solid Sodium tert-butoxide, eliminating the severe handling risks and reactor fouling associated with hygroscopic alkoxide powders .

Scalable N-Heterocycle Cross-Coupling

For the synthesis of advanced pyrazine and pyrazole building blocks, Sodium tert-pentoxide is deployed to prevent the reaction stalling commonly observed with tert-butoxide salts. Its unique solubility and kinetic profile drive these complex cross-couplings to near-complete conversion, making it essential for multi-hundred gram scale-up campaigns [1].

Solubility-Driven Intermediate Deprotonation

In multi-step API syntheses where intermediates are prone to precipitation and mechanical stirring failures (such as in the synthesis of azepane derivatives), the Sodium tert-pentoxide/tert-pentanol system is utilized. It ensures that sodium-coordinated intermediates remain fully soluble, driving reactions to >95% yield and preventing the sticky, intractable mixtures caused by less hindered bases like Sodium ethoxide[2].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

111.07858428 g/mol

Monoisotopic Mass

111.07858428 g/mol

Heavy Atom Count

7

UNII

51Z39PY5Z8

GHS Hazard Statements

Aggregated GHS information provided by 315 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (87.3%): Flammable solid [Danger Flammable solids];
H251 (91.75%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H312 (77.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (78.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (77.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (77.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

14593-46-5

Wikipedia

Sodium 2-methylbutan-2-olate

General Manufacturing Information

2-Butanol, 2-methyl-, sodium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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